LG 101506
Overview
Description
LG 101506 is a selective and orally active modulator of retinoid X receptors (RXRs). It was originally synthesized to overcome some of the undesirable side effects of other rexinoids. This compound has shown potential in the research of type 2 diabetes and cancer due to its ability to modulate RXRs with high affinity .
Mechanism of Action
Target of Action
LG 101506, also known as LG101506 or (2E,4E,6Z)-7-[3,5-Ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid, is a selective modulator of the Retinoid X Receptors (RXRs) . It has a high affinity for RXRα, RXRβ, and RXRγ, with Ki values of 3, 9, and 11 nM respectively . These receptors play a significant role in regulating the differentiation and proliferation of cells .
Mode of Action
This compound interacts with its targets, the RXRs, by binding to them . This binding results in the selective activation of RXR heterodimers, including RXR:PPARγ, RXR:PPARα, and RXR:PPARδ . This interaction and subsequent activation lead to changes in the regulation of genes involved in cell differentiation, proliferation, and metabolism .
Biochemical Pathways
The activation of RXR heterodimers by this compound affects various biochemical pathways. For instance, it has been shown to inhibit inflammatory pathways induced by lipopolysaccharide (LPS) or TNFα in RAW264.7 cells . It also blocks the production of nitric oxide in a dose-dependent manner .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in animal models. In male ICR mice, the compound showed an oral AUC (0-6 h) of 2.09±0.45 μg•h/mL, a Tmax of 1 hour, and a Cmax of 1.2±0.28 μg•h/mL . These properties suggest that this compound has good bioavailability.
Result of Action
The action of this compound leads to several molecular and cellular effects. In vitro, it has been shown to induce differentiation in U937 leukemia cells . In vivo, it has been found to suppress lung carcinogenesis in A/J mice, reducing the number of lung tumors, the average tumor burden, and the size and histopathology of lung tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG 101506 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound can be further processed and formulated for various research applications.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
LG 101506 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
LG 101506 has a wide range of scientific research applications, including:
Chemistry: Used as a modulator in various chemical reactions and studies.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Studied for its potential in treating type 2 diabetes and cancer. .
Industry: Utilized in research and development for new therapeutic agents and chemical compounds
Comparison with Similar Compounds
Similar Compounds
LG 100268: Another rexinoid with similar properties and applications.
Bexarotene: A pan-RXR synthetic agonist used in cancer research.
AGN194204: A synthetic retinoid with RXR modulating properties
Uniqueness
LG 101506 is unique due to its high selectivity and oral activity as an RXR modulator. It was specifically designed to overcome the side effects associated with other rexinoids, making it a valuable compound for research in various fields .
Properties
IUPAC Name |
(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBZAZKKARFIM-XRYBSMBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LG101506 interact with its target and what are the downstream effects?
A: LG101506 is a selective Retinoid X Receptor (RXR) modulator. Unlike full RXR agonists, LG101506 selectively activates RXR in complex with specific heterodimer partners, primarily Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ) [, ]. This selective modulation leads to downstream effects such as improved insulin sensitization, reduced body weight gain, and favorable lipid profile changes compared to full RXR agonists [].
Q2: How does LG101506 compare to other RXR agonists in terms of efficacy and safety?
A: LG101506 demonstrates a more favorable safety profile compared to full RXR agonists like LG100268 []. While both compounds exhibit insulin-sensitizing and anti-cancer properties in preclinical models, full RXR agonists often lead to undesirable side effects like hypertriglyceridemia and thyroid hormone suppression. LG101506, through its selective RXR modulation, retains the therapeutic benefits while minimizing these adverse effects [, ].
Q3: What is the potential of LG101506 in cancer treatment and prevention?
A: LG101506 has shown promising anticancer effects in preclinical studies. In a lung cancer model using A/J mice, LG101506 significantly reduced tumor number, size, and overall burden []. Further research explored its potential in combination therapies, demonstrating synergistic effects with histone deacetylase inhibitors and chemotherapeutic agents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.